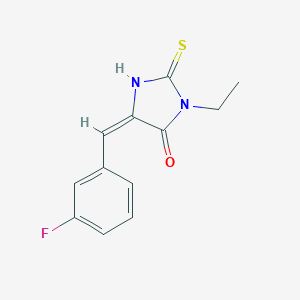![molecular formula C28H22ClN3O3S B282667 ethyl 4-[10-(4-chlorophenyl)-14-oxo-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B282667.png)
ethyl 4-[10-(4-chlorophenyl)-14-oxo-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole moiety, a chlorophenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the indole intermediate.
Formation of the Imidazo[5’,1’6,1]pyrido[3,4-b]indole Core: This step involves cyclization reactions that form the fused ring system, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Thioxo Group Introduction: The thioxo group is introduced through a thiolation reaction, where a thiol reagent reacts with the intermediate compound.
Esterification: The final step involves esterification, where the benzoate ester is formed by reacting the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl or thioxo groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 under acidic or basic conditions.
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Amines, thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amino derivatives, thio derivatives.
Applications De Recherche Scientifique
Ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mécanisme D'action
The mechanism of action of ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparaison Avec Des Composés Similaires
Ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate can be compared with similar compounds such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound also contains a chlorophenyl group and an ester moiety but differs in its core structure and biological activities.
Pyrido[2,3-b]indol-4-ones: These compounds share the indole and pyrido ring systems but differ in their functional groups and substitution patterns.
The uniqueness of ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5’,1’:6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C28H22ClN3O3S |
|---|---|
Poids moléculaire |
516 g/mol |
Nom IUPAC |
ethyl 4-[10-(4-chlorophenyl)-14-oxo-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate |
InChI |
InChI=1S/C28H22ClN3O3S/c1-2-35-27(34)17-9-13-19(14-10-17)31-26(33)23-15-21-20-5-3-4-6-22(20)30-24(21)25(32(23)28(31)36)16-7-11-18(29)12-8-16/h3-14,23,25,30H,2,15H2,1H3 |
Clé InChI |
RBODHZJNFJEQGZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=C(C=C5)Cl)NC6=CC=CC=C46 |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=C(C(N3C2=S)C5=CC=C(C=C5)Cl)NC6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{[4-(3,4-dimethoxybenzylidene)-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282585.png)
![2-{[1-ethyl-4-(4-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B282589.png)
![2-{[1-ethyl-4-(3-fluorobenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282591.png)
![1-(2-Hydroxyphenyl)-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-2-propen-1-one](/img/structure/B282592.png)
![2-{[1-allyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B282593.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
![2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B282596.png)
![N-benzyl-2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B282597.png)
![2-{[4-(4-chlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-octylacetamide](/img/structure/B282598.png)
![N-(4-chlorophenyl)-2-({4-[4-(dimethylamino)benzylidene]-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B282599.png)

![3-allyl-5-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282602.png)
![2-{[4-(3-fluorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B282604.png)
![5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B282605.png)
